1-[4-(4,5-Dimethyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
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Overview
Description
1-[4-(4,5-Dimethyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4,5-Dimethyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps. One common route includes the reaction of 4,5-dimethyl-2-propoxybenzenesulfonyl chloride with piperazine, followed by the introduction of an ethanone group. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4,5-Dimethyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[4-(4,5-Dimethyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways or as a ligand in receptor binding studies.
Industry: It can be used in the production of specialty chemicals or as a component in advanced materials.
Mechanism of Action
The mechanism of action of 1-[4-(4,5-Dimethyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperazine ring may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-one: Similar structure but with a methoxy group instead of a propoxy group.
1-[4-(4-Bromobenzyl)piperazin-1-yl]ethan-1-one: Contains a bromobenzyl group instead of a dimethyl-propoxybenzenesulfonyl group.
Uniqueness
1-[4-(4,5-Dimethyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is unique due to the presence of the sulfonyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the piperazine ring and the sulfonyl group provides a versatile scaffold for the development of new compounds with potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(4,5-dimethyl-2-propoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-5-10-23-16-11-13(2)14(3)12-17(16)24(21,22)19-8-6-18(7-9-19)15(4)20/h11-12H,5-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRXENPAIIHIRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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